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Introduction
AF 568 NHS ester is a bright, photostable, orange-fluorescent dye that is widely used for

labeling proteins, antibodies, and other biomolecules for analysis in confocal microscopy and

other fluorescence-based applications.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional

group readily reacts with primary amines on target molecules to form stable amide bonds.[4]

With an excitation maximum around 572-578 nm and an emission maximum around 598-603

nm, AF 568 is well-suited for excitation by the common 561 nm laser line in confocal

microscopes.[5][6] This dye is characterized by its high quantum yield and extinction

coefficient, contributing to its bright fluorescence signal.[5][6] Furthermore, its fluorescence is

pH-insensitive between pH 4 and 10, making it a reliable probe in various biological buffers.[2]

[7][8]

Photophysical and Chemical Properties
The key characteristics of AF 568 NHS ester are summarized in the table below, providing

essential data for experimental planning and instrument setup.
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Property Value Reference

Excitation Maximum (λex) 572 - 578 nm [5][7][8][9][10][11]

Emission Maximum (λem) 598 - 603 nm [1][5][6][7][8][9][10][11]

Molar Extinction Coefficient (ε) ~88,000 - 94,238 cm⁻¹M⁻¹ [5][6][9][10]

Fluorescence Quantum Yield

(Φ)
~0.912 [5][6]

Molecular Weight ~791.8 - 994.18 Da [6][9][10]

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester
[4]

Reactivity Primary amines (-NH₂) [2][4][10]

Solubility
Good in water, DMSO, and

DMF
[6][10]

Applications in Confocal Microscopy
AF 568 is a versatile dye for a range of applications in confocal microscopy, including:

Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the

localization of specific proteins within fixed and permeabilized cells or tissue sections.

Cell Surface Labeling: Staining of cell surface proteins on live or fixed cells.

Flow Cytometry: Conjugation to antibodies for the identification and sorting of cell

populations.

Western Blotting: As a fluorescent probe for the detection of proteins on membranes.[5]

Experimental Protocols
I. Protein and Antibody Labeling with AF 568 NHS Ester
This protocol describes the general procedure for conjugating AF 568 NHS ester to a protein

or antibody.
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A. Reagent Preparation

Protein Solution:

Dissolve the protein or antibody in a buffer free of primary amines, such as 1X phosphate-

buffered saline (PBS) at pH 7.2-7.4.[12]

For optimal labeling, the protein concentration should be between 2-10 mg/mL.[9][12] If

the concentration is too low, concentrate the protein using an appropriate method.

Remove any preservatives like sodium azide or thimerosal, as they can interfere with the

conjugation reaction.[12]

Reaction Buffer:

Prepare a 1 M sodium bicarbonate solution or a 1 M phosphate buffer with a pH of ~9.0.

[12][13]

AF 568 NHS Ester Stock Solution:

Immediately before use, bring the vial of AF 568 NHS ester to room temperature.[9]

Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9]

[12] Vortex or pipette to ensure it is fully dissolved.

B. Conjugation Reaction

Create a protein labeling stock solution by mixing 900 µL of the target protein solution with

100 µL of the 1 M reaction buffer.[12][13] The final pH of the solution should be between 8.0

and 9.0.[12][13]

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the

10 mM AF 568 NHS ester stock solution. The optimal molar ratio of dye to protein can vary,

but a starting point of a 10:1 molar ratio is recommended.[13]

Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.[9]

[14]
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C. Purification of the Conjugate

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH ~7.4).[9][14]

Apply the reaction mixture to the column.[9]

Elute with PBS. The first colored band to elute is the dye-protein conjugate.[9]

Collect the fractions containing the labeled protein.

D. Characterization of the Conjugate (Optional but Recommended)

The degree of substitution (DOS), which is the average number of dye molecules per protein

molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the

protein) and at the absorbance maximum of the dye (~578 nm). The optimal DOS for most

antibodies is typically between 2 and 10.[12]

E. Storage

Store the purified conjugate at 4°C for short-term storage or at -20°C in the presence of a

cryoprotectant like 50% glycerol for long-term storage.[15] Protect from light.[5][15]

II. Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using an AF 568-conjugated antibody for

immunofluorescence staining of fixed and permeabilized cells.

A. Cell Preparation

Grow cells on sterile glass coverslips or in imaging-compatible plates.

Wash the cells briefly with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

B. Permeabilization and Blocking
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If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS

for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5%

normal goat serum or 1% bovine serum albumin in PBS) for 30-60 minutes at room

temperature.[16]

C. Antibody Incubation

Dilute the AF 568-conjugated primary or secondary antibody in the blocking solution to the

predetermined optimal concentration.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at

4°C in a humidified chamber, protected from light.

Wash the cells three times with PBS for 5 minutes each, while protecting them from light.

D. Counterstaining and Mounting

(Optional) Counterstain the nuclei with a fluorescent nuclear marker like DAPI (4',6-

diamidino-2-phenylindole) by incubating for 5-10 minutes.[16]

Wash the cells two to three times with PBS.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Store the slides at 4°C in the dark until imaging.
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Reagent Preparation
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Caption: Workflow for labeling proteins or antibodies with AF 568 NHS ester.
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Caption: Step-by-step workflow for indirect immunofluorescence staining.
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Problem Possible Cause Suggested Solution

No or Weak Signal
Antibody concentration is too

low.

Perform a titration to determine

the optimal antibody

concentration.[17]

Target protein is not expressed

or is at very low levels.

Use a positive control cell line

or tissue to validate the

antibody and protocol.[17]

Inefficient labeling (low DOS).

Optimize the dye-to-protein

ratio during the conjugation

reaction.

Photobleaching.

Use an anti-fade mounting

medium. Minimize exposure to

the excitation laser.

Incorrect imaging settings.

Ensure the excitation and

emission settings on the

confocal microscope are

appropriate for AF 568.[17]

High Background/ Non-specific

Staining
Inadequate blocking.

Increase the blocking time or

try a different blocking agent.

Antibody concentration is too

high.

Reduce the concentration of

the primary or secondary

antibody.[18]

Insufficient washing.
Increase the number and/or

duration of the wash steps.

Dye aggregation.

Centrifuge the antibody

conjugate before use to pellet

any aggregates.

Tissue autofluorescence.

Use a spectral imaging system

to separate the specific signal

from the autofluorescence, or

use an autofluorescence

quenching kit.[19]
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Non-specific binding of the

dye.

Negatively charged dyes can

bind to positively charged

areas in tissue. Consider using

a signal enhancer solution to

block these charges.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://scispace.com/pdf/fluorescent-specimen-preparation-techniques-for-confocal-yrnul7jrtq.pdf
https://www.researchgate.net/post/Used_secondary_dye_targeted_for_alexa_fluor_568_channel_shows_up_cleaner_in_594
https://www.benchchem.com/product/b15552305#af-568-nhs-ester-in-confocal-microscopy
https://www.benchchem.com/product/b15552305#af-568-nhs-ester-in-confocal-microscopy
https://www.benchchem.com/product/b15552305#af-568-nhs-ester-in-confocal-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15552305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

